molecular formula C9H12O B8234436 3-Ethylbicyclo[3.2.0]hept-3-en-6-one

3-Ethylbicyclo[3.2.0]hept-3-en-6-one

Cat. No.: B8234436
M. Wt: 136.19 g/mol
InChI Key: QEGONAXSXKFDLY-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[3.2.0]hept-3-en-6-one is an organic compound with the molecular formula C9H12O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for chemical research. This compound is primarily used in the study of the separation of its enantiomers, which are molecules that are mirror images of each other .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be synthesized from 4-Ethyl-3-hydroxyhept-6-enoic acid. The preparation involves the following steps :

  • Intermediate (39.0 g, 226 mmol), acetic anhydride (195 mL), and potassium acetate (51.4 g, 542 mmol) are added to a reaction flask.
  • The reaction mixture is stirred at room temperature for 1 hour.
  • The temperature is then raised to 130°C, and the reaction is stirred for 4 hours, monitored by gas chromatography.
  • Water (200 mL) is added, and the mixture is extracted with ethyl acetate (200 mL × 3).
  • The organic layer is washed with 1N sodium hydroxide (100 mL) and water (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product.
  • The crude product is distilled under high vacuum to yield 16 g of this compound as a colorless to light yellow oily liquid with a yield of 51.6%.

Industrial Production Methods

An industrially feasible, robust, and economically viable process for the preparation of this compound has been developed, producing the compound with chiral purity greater than 99% .

Chemical Reactions Analysis

3-Ethylbicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-Ethylbicyclo[3.2.0]hept-3-en-6-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it is used as an intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which have activity as α2δ ligands. These ligands regulate calcium channel density and voltage-dependent kinetics, playing a role in treating neuropathic pain and disorders of the central nervous system .

Comparison with Similar Compounds

3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the high chiral purity achievable in its industrial production, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethylbicyclo[3.2.0]hept-3-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGONAXSXKFDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2E)-4-Ethylhepta-2,6-dienoic acid (34.0 g, purity: 90.7%) was dissolved in N,N-dimethylacetamide (100 mL) under the nitrogen atmosphere. To the solution, acetic anhydride (37.8 mL, 0.40 mol) and triethylamine (28 mL, 0.20 mol) were added. The reaction mixture was warmed and stirred at 105 to 115° C. for 6.5 hours. The reaction mixture was cooled to room temperature, and water (200 mL) was added thereto, followed by four extractions with n-hexane (150 mL×2 and 50 mL×2). All the extracted organic layers were combined and then washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and water (50 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled under reduced pressure (93-102° C., approximately 25 mmHg) to obtain the title compound (22.06 g, colorless oil substance) (yield: 81%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.8 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

(2E)-4-Ethylhepta-2,6-dienoic acid (100.57 g) obtained by the method described above was dissolved in N,N-dimethylacetamide (255 mL) under a nitrogen atmosphere. To the solution, acetic anhydride (108 mL, 1.14 mol) and triethylamine (79 mL, 0.57 mol) were added. The reaction mixture was warmed and stirred at 115 to 117° C. for 5 hours. The reaction mixture was cooled to room temperature, and n-hexane (510 mL) and water (714 mL) were added thereto to separate an organic layer. The aqueous layer was subjected to two extractions with hexane (each with 255 mL), and all the organic layers were combined and then washed with a 5% aqueous sodium bicarbonate solution (102 mL) and water (102 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (90-100° C., approximately 25 mmHg) to obtain the title compound (50.92 g, colorless oil substance) (overall yield from 1,1-bis(allyloxy)butane: 62%).
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step Two
Name
Quantity
714 mL
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
solvent
Reaction Step Three
Yield
62%

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